N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]imidazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-11-4-2-3-5-12(11)6-7-15-13(17)16-9-8-14-10-16/h2-5,8-10H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXJGCNZAUOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 2-(2-methylphenyl)ethylamine with imidazole-1-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
1. Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary research indicates that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .
2. Pharmacology
- Mechanism of Action : The compound is believed to interact with specific molecular targets, modulating enzyme activity and influencing signaling pathways related to cell proliferation and apoptosis. This mechanism is crucial in understanding its therapeutic potential in treating diseases like cancer .
- Inflammatory Response Modulation : Research indicates that it may play a role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
3. Material Science
- Catalyst Development : this compound is also being explored as a catalyst in various chemical reactions, which could lead to the development of new materials with desirable properties.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in specific cancer cell lines, indicating potential for further development as an anticancer drug .
- Antimicrobial Evaluation : A series of experiments assessed its antimicrobial activity against various pathogens, showing promising results that warrant further investigation into its use as an antibiotic .
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Electron-Withdrawing Groups (Cl, CF₃): Enhance stability and enzyme-binding affinity. For example, compounds 22 and 23 exhibit stronger interactions with sEH due to polarizable halogens .
- Thiophene vs. Phenyl: The thiophene analog () introduces sulfur, which may alter metabolic pathways or redox properties.
Biological Activity
N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide is a compound of interest in pharmacology due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 230.26 g/mol
The core structure features an imidazole ring, which is known for its biological significance, particularly in drug design. The carboxamide group enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Anti-inflammatory Activity : Research indicates that the compound may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies have shown that it exhibits cytotoxic effects against certain cancer cell lines, suggesting a role as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study examined the compound's ability to reduce inflammation markers in vitro. The results demonstrated a significant decrease in TNF-alpha and IL-6 levels when treated with this compound, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antitumor Activity
In another investigation, the compound was tested on human carcinoma cell lines, revealing an IC value of approximately 25 µM. This suggests that it has considerable potential as a therapeutic agent against specific types of cancer.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the imidazole and phenyl groups significantly affect biological activity. For instance:
- Substituents on the phenyl ring can enhance or diminish the compound's efficacy.
- The presence of electron-withdrawing groups increases cytotoxicity against tumor cells.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide, and what reaction conditions are critical?
- Methodology : Multi-step synthesis typically involves coupling 2-(2-methylphenyl)ethylamine with 1H-imidazole-1-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions in polar aprotic solvents (e.g., DMF) .
- Intermediate purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .
- Catalytic optimization : Mn(IV) oxide or Ru-based catalysts can enhance yields in oxidation or cyclization steps .
Q. Which analytical techniques are essential for verifying the structure and purity of this compound?
- Structural confirmation :
- 1H/13C NMR : Assign peaks for the imidazole ring (δ 7.2–7.6 ppm), methylphenyl group (δ 2.3 ppm for CH3), and carboxamide NH (δ 8.1–8.5 ppm) .
- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Purity assessment :
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
- Elemental analysis : Match experimental vs. theoretical C, H, N percentages (deviation <0.4%) .
Q. How can in silico methods predict the biological activity and pharmacokinetic properties of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR or mGlu2 receptors). Focus on hydrogen bonding with imidazole and hydrophobic interactions with the methylphenyl group .
- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F >30), blood-brain barrier penetration (logBB), and CYP450 inhibition risks .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in silico binding predictions and experimental cytotoxicity data?
- Troubleshooting steps :
- Validate docking parameters : Adjust grid box size to cover the entire active site and include water molecules in simulations .
- Experimental controls : Compare with structurally similar analogs (e.g., Prochloraz derivatives) to assess off-target effects .
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations and correlate with IC50 values .
Q. What strategies optimize the compound’s CNS penetration for neuropharmacological applications?
- Structural modifications : Introduce polar groups (e.g., hydroxyl or fluorine) to improve solubility without compromising logP (<3) .
- In vivo profiling : Monitor sleep EEG patterns in rodent models to assess brain exposure (e.g., increased non-REM sleep indicates CNS activity) .
- Biomarker analysis : Measure CSF levels of metabolites (e.g., tele-methylhistamine) as indirect indicators of target engagement .
Q. How do substituents on the imidazole or phenyl rings influence bioactivity?
- SAR studies :
- Imidazole modifications : Replace the carboxamide with thiourea or sulfonamide groups to enhance EGFR affinity .
- Phenyl substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO2) at the para position to improve metabolic stability .
- Experimental design : Synthesize analogs via parallel synthesis and test in kinase inhibition assays (e.g., IC50 <10 μM for lead candidates) .
Q. What are the environmental implications of this compound’s stability, and how can degradation pathways be analyzed?
- Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions and identify breakdown products via LC-QTOF-MS .
- Soil metabolism : Incubate with microbial consortia and monitor degradation using 14C-labeling and scintillation counting .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
